molecular formula C7H6FNO2 B3044417 2-(6-Fluoropyridin-3-YL)acetic acid CAS No. 1000516-02-8

2-(6-Fluoropyridin-3-YL)acetic acid

Cat. No. B3044417
CAS RN: 1000516-02-8
M. Wt: 155.13
InChI Key: OOXCOBMQLZESRR-UHFFFAOYSA-N
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Description

“2-(6-Fluoropyridin-3-YL)acetic acid” is a chemical compound with the molecular formula C7H6FNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Molecular Structure Analysis

The molecular structure of “2-(6-Fluoropyridin-3-YL)acetic acid” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C7H6FNO2/c8-6-3-1-2-5 (9-6)4-7 (10)11/h1-3H,4H2, (H,10,11) .

Scientific Research Applications

Crystal Structure Analysis

The compound 2-(6-Fluoropyridin-3-yl)acetic acid is closely related to its derivative, used in studying crystal structures. For instance, Hyunjin Park et al. (2016) investigated a pyridine herbicide, which is a similar compound, to understand the intermolecular interactions and molecular arrangement in crystals, contributing to the field of crystallography and material science (Park et al., 2016).

Radiopharmaceutical Synthesis

Yi Zhang and A. Horti (2004) synthesized variants of the compound for use as potential radioligands. These are essential in studying extrathalamic nicotinic acetylcholine receptors using positron-emission tomography, a critical tool in neurological research and diagnosis (Zhang & Horti, 2004).

Diagnostic Imaging

The synthesis of N-(6-[18F]Fluoropyridin-3-yl)glycine, a derivative of 2-(6-Fluoropyridin-3-yl)acetic acid, was explored by Hongliang Wang et al. (2019) for potential use as a new renal PET agent. This research underscores the compound's role in developing advanced diagnostic imaging techniques, particularly for renal function evaluation (Wang et al., 2019).

Drug Discovery

The compound's structure has been utilized in the discovery of new drugs. For instance, H. Fretz et al. (2013) described the use of a similar compound in the development of a CRTh2 antagonist, which is a potential treatment for asthma and allergic rhinitis. This demonstrates the compound's relevance in medicinal chemistry (Fretz et al., 2013).

Chemical Synthesis and Modification

Research by Shun-Jiang Yao et al. (2016) involved using fluorinated acetic acids, akin to 2-(6-Fluoropyridin-3-yl)acetic acid, for the fluoroacetylation of indoles. This method highlights the compound's utility in synthesizing diverse organic molecules, significant in various chemical industries (Yao et al., 2016).

Fluorescence Studies and Labeling

6-Methoxy-4-quinolone, derived from a related compound, was studied by Junzo Hirano et al. (2004) for its strong fluorescence in a wide pH range, making it a useful fluorophore for biomedical analysis. This application is essential in biochemistry and cell biology for tracking and labeling molecules (Hirano et al., 2004).

Food Contact Material Safety

A derivative of 2-(6-Fluoropyridin-3-yl)acetic acid was assessed by EFSA for its safety as a polymer production aid in food contact materials. This shows the compound's relevance in public health and food safety (Flavourings, 2014).

Future Directions

The future directions in the study and application of “2-(6-Fluoropyridin-3-YL)acetic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Fluorinated pyridines have shown potential in various biological applications and in the development of new agricultural products .

properties

IUPAC Name

2-(6-fluoropyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXCOBMQLZESRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697151
Record name (6-Fluoropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoropyridin-3-YL)acetic acid

CAS RN

1000516-02-8
Record name (6-Fluoropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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